molecular formula C7H7N3O2S B2417584 Pyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2171866-36-5

Pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No. B2417584
CAS RN: 2171866-36-5
M. Wt: 197.21
InChI Key: YJOZYMLVYNWHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has been used in medicinal chemistry and drug molecule production due to its versatility and ease of preparation .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine has been achieved through novel and uncomplicated methods . A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed as new antitubercular agents . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production. It makes them versatile, easy to prepare and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a different in chemical property .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyridines, including 3-sulfonyl analogues, are notable in medicinal chemistry. A [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones has been developed for their synthesis. This method features a metal-free protocol with a broad substrate scope and good functional group tolerance, demonstrating its versatility and effectiveness in producing these compounds (Reddy, Sharadha, & Kumari, 2022).

Regioselective Metalation and Functionalization

The regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using Mg- and Zn-TMP bases has been described. This process includes various functionalized pyrazolo[1,5-a]pyridines bearing an ester function and demonstrates the potential for creating diverse polysubstituted heterocycles, indicating the adaptability of this scaffold in chemical synthesis (Balkenhohl et al., 2018).

Antimicrobial Properties

Pyrazolo[1,5-a]pyridine-based sulfonamides have shown significant antimicrobial activity. A study reported the synthesis and antimicrobial study of various pyrazolo[1,5-a]pyridine derivatives, demonstrating their potential as antimicrobial agents (El‐Sayed et al., 2017).

Genotoxicity Studies

Novel pyrazolo[1,5-a]pyridine sulfonamides have been studied for their genotoxic potential. These compounds were found to induce significant levels of DNA damage in cancer cells without causing genotoxic effects in normal human cells. This highlights their potential therapeutic application in targeting cancer cells while sparing normal cells (Kciuk et al., 2023).

Synthesis and Characterization for Biological Application

The synthesis of pyrazolo[1,5-a]pyridine derivatives linked with various sulfonamide derivatives has been reported, showing significant antibacterial and antioxidant properties. These compounds demonstrate the utility of pyrazolo[1,5-a]pyridine scaffolds in developing biologically active molecules (Variya, Panchal, & Patel, 2019).

Heterocyclic Sulfonamides Synthesis

A sulfur-functionalized aminoacrolein derivative was used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the efficacy of this reagent in synthesizing pyrazole-4-sulfonamides and expanding the potential for rapid access to other heterocyclic sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

Mechanism of Action

While the specific mechanism of action for Pyrazolo[1,5-a]pyridine-3-sulfonamide is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyridine derivatives have been designed as new antitubercular agents .

Safety and Hazards

While specific safety and hazards related to Pyrazolo[1,5-a]pyridine-3-sulfonamide are not mentioned in the retrieved papers, sulfonamides bearing a thiazole moiety showed potent toxic effects .

Future Directions

The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there is ongoing interest in the development and study of these compounds.

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZYMLVYNWHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2171866-36-5
Record name pyrazolo[1,5-a]pyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.